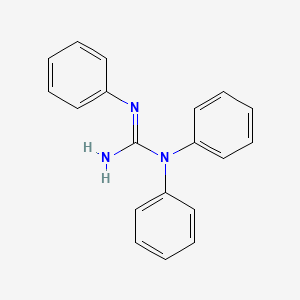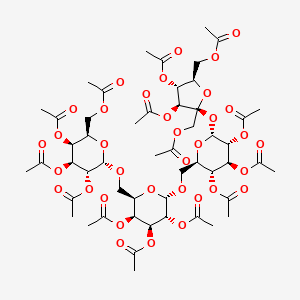
Stachyose tetradecaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stachyose tetradecaacetate is a derivative of stachyose, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit. The compound is characterized by the acetylation of hydroxyl groups, resulting in a molecule with the empirical formula C52H70O35 and a molecular weight of 1255.09
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stachyose tetradecaacetate involves the condensation of 1′,2,2″,3,3′,3″,4,4′,4″,6′-deca-O-acetylraffinose with 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl chloride in the presence of tetraethylammonium chloride. This is followed by deacetylation, debenzylation, and subsequent acetylation . An alternative method involves the condensation of the same starting material with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of mercury (II) cyanide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Stachyose tetradecaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can be performed to modify the acetyl groups or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Stachyose tetradecaacetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying carbohydrate chemistry and glycosylation reactions.
Biology: Investigated for its potential effects on microbial composition and intestinal health.
Medicine: Explored for its potential therapeutic applications, particularly in modulating gut microbiota.
Industry: Utilized in the development of functional foods and dietary supplements due to its prebiotic properties.
Mécanisme D'action
The mechanism of action of stachyose tetradecaacetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence the composition of gut microbiota by serving as a substrate for beneficial bacteria. This, in turn, can lead to improved intestinal health and enhanced immune function . The acetylated hydroxyl groups may also play a role in modulating the compound’s bioavailability and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Raffinose: A trisaccharide composed of galactose, glucose, and fructose units.
Verbascose: A pentasaccharide similar to stachyose but with an additional galactose unit.
Sucrose octaacetate: An acetylated derivative of sucrose with similar structural properties.
Uniqueness
Stachyose tetradecaacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Compared to other acetylated saccharides, this compound has a higher degree of acetylation, resulting in increased hydrophobicity and altered reactivity. This makes it a valuable compound for studying the effects of acetylation on carbohydrate function and stability.
Propriétés
Formule moléculaire |
C52H70O35 |
|---|---|
Poids moléculaire |
1255.1 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C52H70O35/c1-20(53)67-15-34-38(72-23(4)56)42(76-27(8)60)45(79-30(11)63)49(83-34)69-16-35-39(73-24(5)57)43(77-28(9)61)46(80-31(12)64)50(84-35)70-17-36-40(74-25(6)58)44(78-29(10)62)47(81-32(13)65)51(85-36)87-52(19-71-22(3)55)48(82-33(14)66)41(75-26(7)59)37(86-52)18-68-21(2)54/h34-51H,15-19H2,1-14H3/t34-,35-,36-,37-,38+,39+,40-,41-,42+,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+/m1/s1 |
Clé InChI |
YJLLJYPKIRWITP-NWFOHOCESA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




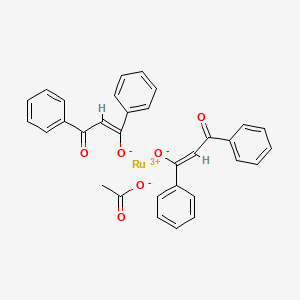

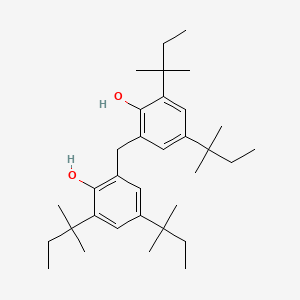
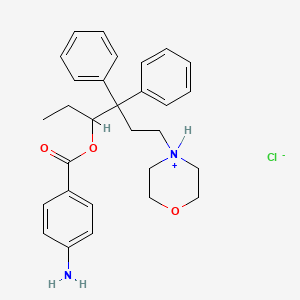
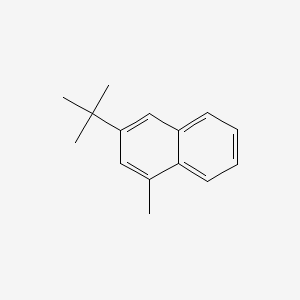
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
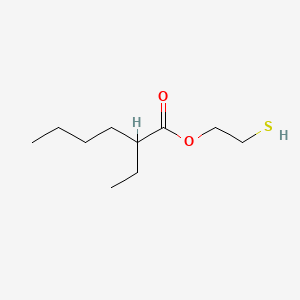
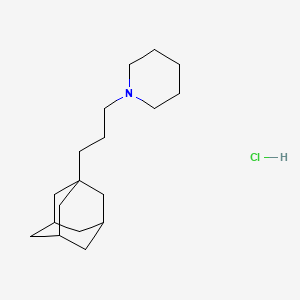
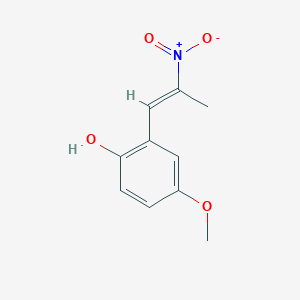
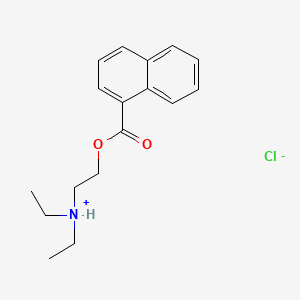
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
